4-Chlorocyclohexane-1-carboxylic acid
Description
4-Chlorocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H11ClO2. It is a derivative of cyclohexane, where a chlorine atom is substituted at the fourth position and a carboxylic acid group is attached to the first position. This compound is known for its applications in various chemical reactions and industrial processes.
Properties
IUPAC Name |
4-chlorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHIDFPSXEDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorocyclohexane-1-carboxylic acid can be synthesized through several methods. One common method involves the chlorination of cyclohexane followed by carboxylation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 4-chlorocyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-chlorocyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can yield 4-methoxycyclohexane-1-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Chlorocyclohexanone.
Reduction: 4-Chlorocyclohexanol.
Substitution: 4-Methoxycyclohexane-1-carboxylic acid.
Scientific Research Applications
4-Chlorocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the desired chemical or biological outcomes.
Comparison with Similar Compounds
4-Fluorocyclohexane-1-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
4-Bromocyclohexane-1-carboxylic acid: Contains a bromine atom in place of chlorine.
4-Iodocyclohexane-1-carboxylic acid: Features an iodine atom instead of chlorine.
Uniqueness: 4-Chlorocyclohexane-1-carboxylic acid is unique due to the specific reactivity of the chlorine atom, which can undergo various substitution reactions. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis.
Biological Activity
4-Chlorocyclohexane-1-carboxylic acid (C7H11ClO2) is an organic compound characterized by a cyclohexane ring with a chlorine atom at the fourth position and a carboxylic acid group at the first position. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
- Molecular Formula : C7H11ClO2
- Molecular Weight : 162.62 g/mol
- CAS Number : 56447-20-2
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may participate in halogen bonding, further modulating the compound's effects on biochemical pathways. These interactions can lead to various biological outcomes, including antimicrobial and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against Acinetobacter lwoffii, a bacterium known for its resistance to antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For example, it may inhibit enzymes related to fatty acid metabolism, thereby influencing lipid profiles in biological systems. This inhibition can lead to altered cellular metabolism and growth patterns in target organisms .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents .
Enzyme Activity Modulation
Another investigation focused on the modulation of enzyme activity by this compound in human cell lines. The results indicated that the compound inhibited acetyl-CoA carboxylase activity, leading to altered lipid metabolism. This finding suggests potential applications in managing metabolic disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Variant | Biological Activity |
|---|---|---|
| 4-Fluorocyclohexane-1-carboxylic acid | Fluorine instead of Chlorine | Moderate antimicrobial effects |
| 4-Bromocyclohexane-1-carboxylic acid | Bromine instead of Chlorine | High cytotoxicity |
| 4-Iodocyclohexane-1-carboxylic acid | Iodine instead of Chlorine | Lower reactivity |
The presence of different halogens significantly affects the biological activity and reactivity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
